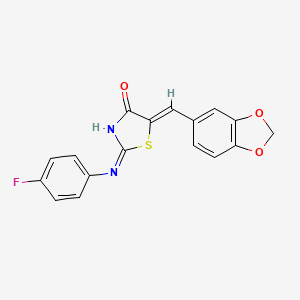![molecular formula C15H13BrN2O3S B13379117 4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B13379117.png)
4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether is a complex organic compound that features a benzimidazole moiety, a bromine atom, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl group and the bromine atom. The final step involves the etherification of the phenyl ring.
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Etherification: The final step involves the etherification of the phenyl ring using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for drug development.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether depends on its specific application. In medicinal chemistry, the benzimidazole core can interact with various biological targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the bromine and sulfonyl groups.
4-bromo-2-phenylbenzimidazole: Similar structure but lacks the sulfonyl group.
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether: Similar structure but lacks the bromine atom.
Uniqueness
4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether is unique due to the presence of both the bromine atom and the sulfonyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrN2O3S |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-17-12-5-3-4-6-13(12)18(10)22(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3 |
InChI Key |
HPVCIKMDIDSJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[8-chloro-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13379043.png)

![4-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B13379052.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13379060.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B13379064.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379070.png)
![2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13379079.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13379092.png)
![1-(5H-dibenzo[a,d]cyclohepten-5-yl)-1H-indole-2,3-dione 3-semicarbazone](/img/structure/B13379097.png)
![2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N'-hydroxyhydrazinecarboximidamide](/img/structure/B13379103.png)


![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13379108.png)
![2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379116.png)
